Tibezonium iodide is a compound with notable antibacterial properties, primarily utilized in the field of stomatology for the treatment and prevention of oral infections. The interest in this compound has grown due to its potential applications in various therapeutic areas, including its use in mucoadhesive buccal tablets for sustained drug release. The following analysis delves into the mechanism of action and applications of tibezonium iodide, drawing on data from recent research studies.
The mechanism by which tibezonium iodide exerts its antibacterial effects was explored in a clinico-experimental study. The study demonstrated that tibezonium iodide effectively reduced the bacterial count in human saliva, indicating its potent antibacterial activity3. Although the exact molecular mechanism was not detailed in the study, the reduction in bacterial count suggests that tibezonium iodide may interfere with bacterial growth or adherence within the oral cavity.
In the field of stomatology, tibezonium iodide has been tested for its efficacy in treating and preventing mouth infections. A clinico-experimental study showed that the administration of tibezonium iodide in the form of tablets and bubble-gums significantly reduced the bacterial count in saliva. The study also reported satisfactory results in the majority of patients suffering from marginal paradentitis and other related oral conditions, highlighting the drug's effectiveness in managing dental infections3.
Another significant application of tibezonium iodide is in the development of novel mucoadhesive buccal tablets. A pharmacokinetic investigation among healthy humans aimed to create a sustained-release dosage form for local anesthetic and antimicrobial agents. The study utilized chitosan-based buccal mucoadhesive delivery systems for the local release of tibezonium iodide and lignocaine hydrochloride. The optimized formulation demonstrated high mucoadhesive strength, prolonged in vivo residence time, and almost complete drug release within 6 hours. The formulation was well tolerated by volunteers, with no reported inflammation, pain, or irritation, and a significant increase in salivary secretion was observed2.
Although not directly related to tibezonium iodide, it is worth noting the research on the mechanism of action of titanocene dichloride, an organometallic anticancer agent. This research provides insights into the potential for metal-based drugs in cancer therapy. The study found that human serum transferrin could mediate titanium delivery to tumor cells, which may be relevant to the anticancer activity of titanocene dichloride1. While this does not involve tibezonium iodide, it underscores the broader context of research into compounds with therapeutic applications in oncology.
CAS No.: 1460-73-7
CAS No.: 556-72-9
CAS No.: 20258-98-4
CAS No.: 1126621-87-1
CAS No.:
CAS No.: 20258-95-1